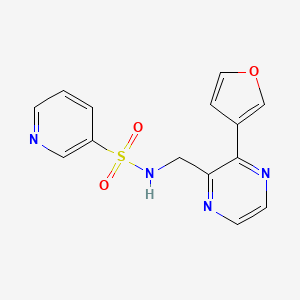
3-Chloro-2-(chloromethyl)-1-phenylpropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-2-(chloromethyl)-1-phenylpropan-1-one is an organic compound with the molecular formula C10H10Cl2O. It is a chlorinated derivative of phenylpropanone and is often used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of both chloro and phenyl groups, making it a valuable building block in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-(chloromethyl)-1-phenylpropan-1-one typically involves the chlorination of 1-phenylpropan-1-one. One common method includes the use of thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction is usually carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the chlorination process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This compound can be reduced to form alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloro groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) are commonly used.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, catalytic hydrogenation
Substitution: NaOCH3, KCN, NH3
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Ethers, nitriles, amines
科学研究应用
3-Chloro-2-(chloromethyl)-1-phenylpropan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving chlorinated organic compounds.
Medicine: It serves as a precursor in the synthesis of certain drugs, particularly those targeting the central nervous system.
Industry: The compound is used in the production of specialty chemicals and as a reagent in polymer synthesis.
作用机制
The mechanism of action of 3-Chloro-2-(chloromethyl)-1-phenylpropan-1-one involves its reactivity with nucleophiles due to the presence of electron-withdrawing chloro groups. This makes the compound susceptible to nucleophilic attack, leading to the formation of various substituted products. The phenyl group also contributes to the compound’s stability and reactivity by providing resonance stabilization.
相似化合物的比较
3-Chloro-2-methyl-1-propene: Similar in structure but lacks the phenyl group, making it less stable and less reactive in certain reactions.
2-Chloro-1-phenylpropan-1-one: Similar but with only one chloro group, leading to different reactivity patterns.
1-Phenyl-2-chloropropane: Lacks the carbonyl group, resulting in different chemical behavior.
Uniqueness: 3-Chloro-2-(chloromethyl)-1-phenylpropan-1-one is unique due to the presence of both chloro and phenyl groups, which enhance its reactivity and make it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it valuable in multiple fields of research and industry.
属性
IUPAC Name |
3-chloro-2-(chloromethyl)-1-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O/c11-6-9(7-12)10(13)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJAYVWBFICAEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(CCl)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201034258 |
Source


|
| Record name | 3-Chloro-2-(chloromethyl)-1-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201034258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39192-57-9 |
Source


|
| Record name | 3-Chloro-2-(chloromethyl)-1-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201034258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(3,4-dimethoxyphenyl)-9-(4-fluorobenzyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2825849.png)







![5-Bromo-2-[(3,3-difluorocyclobutyl)methoxy]pyrimidine](/img/structure/B2825861.png)



